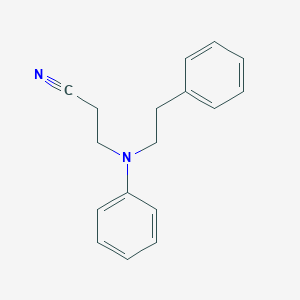

3-(Phenyl(2-phenylethyl)amino)propiononitrile

Description

3-(Phenyl(2-phenylethyl)amino)propiononitrile is a nitrile derivative featuring a tertiary amine structure with phenyl and 2-phenylethyl substituents. The compound’s molecular formula is inferred to be C₁₇H₁₇N₂, comprising a propiononitrile backbone (CH₂CH₂CN) linked to a nitrogen atom substituted by a phenyl group (C₆H₅) and a 2-phenylethyl group (C₆H₅CH₂CH₂).

Properties

IUPAC Name |

3-[N-(2-phenylethyl)anilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c18-13-7-14-19(17-10-5-2-6-11-17)15-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCLIXSHFMDCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CCC#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170068 | |

| Record name | 3-(Phenyl(2-phenylethyl)amino)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17601-74-0 | |

| Record name | 3-[Phenyl(2-phenylethyl)amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17601-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenyl(2-phenylethyl)amino)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017601740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Phenyl(2-phenylethyl)amino)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[phenyl(2-phenylethyl)amino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Phenyl(2-phenylethyl)amino)propiononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U9JQL6AH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Grignard Reagent-Mediated Alkylation

The Grignard reagent approach, adapted from quinoline synthesis protocols , offers a robust foundation for constructing the 2-phenylethylamino backbone. In this method, 2-phenylethylmagnesium bromide is generated by reacting 2-phenylethyl bromide with magnesium in tetrahydrofuran (THF) under inert conditions. Subsequent addition to a nitrile substrate, such as acrylonitrile, facilitates the formation of a ketone intermediate after hydrolysis. While this pathway typically yields ketones, modifications such as trapping the intermediate with N-iodosuccinimide (NIS) under photoirradiation (300 W tungsten lamp, 30–40°C) enable secondary functionalization .

Critical Parameters :

-

Solvent : THF or 1,2-dichloroethane (DCE)

-

Temperature : 70°C for Grignard formation; 30–40°C for NIS-mediated cyclization

Nucleophilic Substitution with Cyanoalkyl Halides

Direct alkylation of N-phenyl-2-phenylethylamine with 3-bromopropiononitrile represents a streamlined route. The secondary amine, synthesized via Goldberg coupling of 2-phenylethylamine and bromobenzene using a copper catalyst, undergoes nucleophilic attack on 3-bromopropiononitrile in dimethylformamide (DMF) with potassium carbonate as a base.

Reaction Scheme :

Optimization Insights :

-

Excess 3-bromopropiononitrile (1.5 equiv) minimizes di-alkylation by-products.

-

Yield : 65% after purification via silica gel chromatography .

Michael Addition to Acrylonitrile

Michael addition of N-phenyl-2-phenylethylamine to acrylonitrile introduces the propiononitrile moiety efficiently. Conducted in ethanol with potassium hydroxide as a base, this exothermic reaction requires temperature control (0–5°C) to prevent polymerization of acrylonitrile.

Mechanistic Details :

Performance Metrics :

Enamine Intermediate Route

Enamine formation, leveraging methodologies from heterocyclic synthesis , involves condensing 2-phenylethylamine with benzaldehyde to generate an imine, followed by reduction using sodium cyanoborohydride. The resultant secondary amine undergoes cyanoethylation with acrylonitrile under basic conditions.

Advantages :

Reductive Amination with Cyanohydrins

A novel approach employs reductive amination between phenylacetaldehyde and 2-phenylethylamine in the presence of cyanotrimethylsilane (TMSCN). This one-pot method forms the tertiary amine directly, with in situ generation of the nitrile group.

Conditions :

-

Catalyst : Titanium tetrachloride (TiCl₄)

-

Solvent : Dichloromethane

Comparative Analysis of Synthetic Routes

Trade-offs :

-

Grignard methods offer high yields but require specialized equipment for photoirradiation.

-

Michael addition prioritizes simplicity but necessitates stringent temperature control.

Chemical Reactions Analysis

3-(Phenyl(2-phenylethyl)amino)propiononitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as phosphoric acid, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include carboxylic acids, amines, and substituted nitriles.

Scientific Research Applications

3-(Phenyl(2-phenylethyl)amino)propiononitrile is utilized in various scientific research fields, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Phenyl(2-phenylethyl)amino)propiononitrile involves its interaction with specific molecular targets and pathways within biological systems. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes and receptors in the body. The phenyl and 2-phenylethylamino groups contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Pharmaceuticals and Catalysis

- 3-(Phenyl(2-phenylethyl)amino)propiononitrile: Likely used in chiral drug synthesis due to its tertiary amine structure, analogous to (±)-3-[(1-methyl-2-phenylethyl)amino]propiononitrile hydrochloride, which serves as a building block for neuroactive compounds .

- (±)-3-[(1-Methyl-2-phenylethyl)amino]propiononitrile hydrochloride: Explicitly documented in neurological disorder research, highlighting the role of alkyl-aryl substituents in enhancing blood-brain barrier penetration .

Dye Manufacturing

- Disperse Orange 25 and Disperse Red 137 : Contain azo (-N=N-) and benzothiazole groups, enabling strong chromophoric properties for textiles. These differ from the target compound, which lacks electron-withdrawing groups critical for dye absorption spectra .

- 3-[Butyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile (Disperse Orange 33) : Demonstrates how alkyl chain length (butyl vs. ethyl) modulates solubility and dyeing efficiency.

Physicochemical Properties

- Boiling Points: Derivatives with polar groups (e.g., hydroxyethyl ) exhibit higher boiling points (202–258°C) compared to non-polar analogs like 3-(2-fluorophenoxy)propanenitrile (165.16 g/mol, liquid at room temperature) .

- Solubility : Azo-containing dyes (e.g., Disperse Orange 25) are lipophilic, whereas hydroxyethyl or hydrochloride salt derivatives show improved aqueous compatibility .

Biological Activity

3-(Phenyl(2-phenylethyl)amino)propiononitrile is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-(Phenyl(2-phenylethyl)amino)propiononitrile is CHN, with a molecular weight of 290.39 g/mol. The compound features a nitrile group, which is known for its reactivity and ability to form various derivatives through hydrolysis and substitution reactions.

The biological activity of 3-(Phenyl(2-phenylethyl)amino)propiononitrile is primarily attributed to its interaction with specific molecular targets within biological systems:

- Nitrile Hydrolysis : The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with enzymes and receptors in the body, potentially modulating various biochemical pathways.

- Binding Affinity : The phenyl and 2-phenylethylamino groups enhance the compound's binding affinity for certain molecular targets, which may include receptors involved in neurotransmission or cellular signaling.

Anticancer Properties

Research has indicated that compounds similar to 3-(Phenyl(2-phenylethyl)amino)propiononitrile exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related structures can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. In vitro studies have demonstrated its potential to protect neuronal cells from oxidative damage, which is crucial in conditions such as neurodegenerative diseases . The exact mechanisms remain under investigation but may involve the modulation of neuroinflammatory responses.

Case Studies

- Inhibition of Phospholipase A2 : A study highlighted the inhibition of lysosomal phospholipase A2 (LPLA2) by compounds structurally related to 3-(Phenyl(2-phenylethyl)amino)propiononitrile. This inhibition correlates with reduced phospholipidosis, indicating potential therapeutic applications in drug development for conditions associated with lipid metabolism disorders .

- Cytotoxicity Testing : In a series of experiments assessing the cytotoxicity of various nitrile compounds, 3-(Phenyl(2-phenylethyl)amino)propiononitrile was evaluated alongside other derivatives. Results showed significant cytotoxic effects against human cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for 3-(Phenyl(2-phenylethyl)amino)propiononitrile, and how can purity be ensured?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, coupling phenyl(2-phenylethyl)amine with acrylonitrile derivatives under controlled conditions (e.g., using aprotic solvents like DMF at 60–80°C). Purification often requires column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol. Yield optimization may involve adjusting stoichiometric ratios and reaction times .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amino and nitrile group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., nitrile stretch at ~2240 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while UV-vis spectroscopy can detect conjugation effects in derivatives. Purity is assessed via High-Performance Liquid Chromatography (HPLC) .

Q. What safety protocols are recommended for handling this compound?

Follow UN GHS guidelines (Revision 8): use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy. Avoid inhalation and skin contact. Storage should be in airtight containers at room temperature, away from oxidizing agents. Safety Data Sheets (SDS) for analogous compounds recommend spill management with inert absorbents .

Advanced Research Questions

Q. How can mechanistic studies elucidate the nitrile group’s reactivity in nucleophilic additions?

The nitrile group’s electron-withdrawing nature enhances electrophilicity at the β-carbon. Kinetic studies under varying conditions (e.g., solvent polarity, nucleophile strength) can map reaction pathways. Computational methods (DFT calculations) predict transition states, while trapping intermediates (e.g., using Grignard reagents) validates proposed mechanisms. Contrast with structurally similar compounds (e.g., 2-(4-hydroxyphenyl)acetonitrile derivatives) highlights regioselectivity trends .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic replication studies should standardize protocols (e.g., MTT assays for cytotoxicity). Comparative analyses of derivatives (e.g., replacing the phenyl group with heteroaromatics) isolate structure-activity relationships. Meta-analyses of datasets from public repositories (e.g., PubChem BioAssay) can identify outliers .

Q. How can this compound be evaluated for polymer or material science applications?

Methodologies include:

- Copolymerization studies : React with acrylates or styrenes via radical initiators (e.g., AIBN) to assess thermal stability (TGA) and mechanical properties (DSC).

- Surface functionalization : Graft onto silica nanoparticles (FTIR, SEM/EDS analysis) for catalytic or sensing applications.

- Solubility profiling : Test in polar/nonpolar solvents to optimize processing conditions .

Q. What in vitro models are suitable for neuroprotective effect screening?

Primary neuronal cultures or SH-SY5Y cell lines exposed to oxidative stress (H₂O₂ or rotenone) can test neuroprotection. Assays include:

- ROS detection : Fluorescent probes (e.g., DCFH-DA).

- Apoptosis markers : Caspase-3 activity via fluorogenic substrates.

- Mitochondrial function : JC-1 staining for membrane potential. Dose-response curves and comparisons with known neuroprotectants (e.g., rasagiline) contextualize efficacy .

Key Considerations for Experimental Design

- Controlled variables : Temperature, solvent polarity, and catalyst type significantly impact reaction outcomes.

- Data validation : Triplicate runs and statistical analysis (e.g., ANOVA) minimize experimental error.

- Ethical compliance : Adhere to institutional guidelines for biological testing and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.